Bicyclo[3.2.1]octane-8-carboxylic acid
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Overview
Description
Bicyclo[321]octane-8-carboxylic acid is a bicyclic compound characterized by its unique structural framework This compound is part of the bicyclo[321]octane family, which is known for its rigid and stable structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-8-carboxylic acid can be achieved through several methods. One common approach involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic framework with high stereochemical control . Another method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.
Scientific Research Applications
Bicyclo[3.2.1]octane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octane-8-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The rigid bicyclic framework also contributes to its stability and specificity in binding to targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar framework but different ring size.
Bicyclo[2.2.2]octane: A compound with a different ring structure but similar chemical properties.
8-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant biological activity.
Uniqueness
Bicyclo[3.2.1]octane-8-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential applications. Its rigid framework and functional group make it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
bicyclo[3.2.1]octane-8-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-2-1-3-7(8)5-4-6/h6-8H,1-5H2,(H,10,11) |
InChI Key |
XLCFJBQCFPMPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)C2C(=O)O |
Origin of Product |
United States |
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